molecular formula C7H14ClNO B2623707 (3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride CAS No. 130657-47-5

(3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride

Cat. No.: B2623707
CAS No.: 130657-47-5
M. Wt: 163.65
InChI Key: ZWFNCJOAGYAXQO-FNCXLRSCSA-N
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Description

(3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is a chiral compound with a unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its structure features a cyclopentane ring fused to a pyrrolidine ring, with a hydroxyl group and a hydrochloride salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, such as a substituted cyclopentanone, the cyclization reaction forms the bicyclic structure. This step often requires a strong acid or base as a catalyst.

    Hydroxylation: Introduction of the hydroxyl group can be achieved through various methods, including hydroboration-oxidation or epoxidation followed by ring opening.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalyst Optimization: Employing highly selective catalysts to ensure the desired stereochemistry.

    Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the ring structure using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Deoxygenated bicyclic compounds.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a chiral ligand or as a precursor for the synthesis of biologically active molecules. Its stereochemistry is crucial for studying enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its hydrochloride form enhances its solubility, making it easier to handle in various industrial processes.

Mechanism of Action

The mechanism of action of (3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group and the bicyclic structure play a key role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol: Lacks the hydrochloride salt form, which affects its solubility.

    (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.

    (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-amine:

Uniqueness

(3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a hydrochloride salt. These features contribute to its distinct chemical reactivity and solubility, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-9H,1-4H2;1H/t5-,6+,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFNCJOAGYAXQO-FNCXLRSCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CNC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2[C@H]1CNC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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